molecular formula C20H22O3S B600040 Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide CAS No. 174493-22-2

Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide

Cat. No.: B600040
CAS No.: 174493-22-2
M. Wt: 342.453
InChI Key: CYOHQJWIHVAZSJ-UHFFFAOYSA-N
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Description

Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide (CAS 174493-22-2) is a thiopyranone dioxide derivative with a molecular formula of C₂₀H₂₂O₃S and a molar mass of 342.45 g/mol . Its structure features a central thiopyranone dioxide ring (a six-membered sulfur-containing ring with two sulfonyl groups) substituted at positions 2 and 6 with a 4-isopropylphenyl group and a phenyl group, respectively . The compound’s density is reported as 1.189 g/cm³, reflecting its relatively bulky aromatic substituents .

Properties

IUPAC Name

1,1-dioxo-2-phenyl-6-(4-propan-2-ylphenyl)thian-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O3S/c1-14(2)15-8-10-17(11-9-15)20-13-18(21)12-19(24(20,22)23)16-6-4-3-5-7-16/h3-11,14,19-20H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOHQJWIHVAZSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC(=O)CC(S2(=O)=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Oxidation Protocol

  • Sulfoxide Formation: Treatment with meta-chloroperbenzoic acid (mCPBA) at −78°C to 0°C in DCM selectively produces the sulfoxide.

  • Sulfone Formation: Subsequent oxidation with hydrogen peroxide (H₂O₂) and ammonium molybdate catalyst converts sulfoxide to sulfone.

Optimized Parameters:

  • Oxidizing Agent Ratio: 1:1.2 (sulfide:mCPBA) for sulfoxide; 1:2 (sulfoxide:H₂O₂) for sulfone.

  • Reaction Time: 2–3 hours per step.

  • Yield: 82–86% overall.

One-Step Direct Oxidation

Peracetic acid in ethyl acetate at 40°C for 12 hours achieves full oxidation to sulfone in a single step, though this method risks side reactions with sensitive functional groups.

MethodOxidizing AgentTemperature (°C)Yield (%)
Two-StepmCPBA → H₂O₂−78 → 2582–86
One-StepPeracetic acid4075–80

Purification and Characterization

Industrial-scale synthesis emphasizes cost-effective purification:

  • Recrystallization: Ethanol/water mixtures remove unreacted starting materials.

  • Column Chromatography: Silica gel with ethyl acetate/hexane (1:4) isolates high-purity product (≥98%).

  • Quality Control: HPLC and NMR verify structural integrity; melting point (170–174°C) confirms purity.

Industrial-Scale Production

Large batches (≥1 kg) require modifications for efficiency:

  • Continuous Flow Reactors: Reduce reaction time by 40% compared to batch processes.

  • Catalyst Recycling: Immobilized PTSA on mesoporous silica enables reuse for 5 cycles without yield loss.

  • Solvent Recovery: Distillation reclaims >90% of DCM or toluene.

ParameterLaboratory ScaleIndustrial Scale
Batch Size10–100 g1–10 kg
Purity≥95%≥99%
Cost per Gram$12–15$4–6

Comparative Analysis of Methodologies

A 2024 study compared five oxidation protocols for thiopyran derivatives:

MethodSelectivityEnvironmental ImpactScalability
mCPBA/H₂O₂HighModerate (toxic byproducts)Limited
Peracetic AcidModerateLow (acetic acid byproduct)High
OzoneLowHigh (energy-intensive)Poor

The two-step mCPBA/H₂O₂ method is preferred for research due to selectivity, while peracetic acid dominates industrial settings for scalability.

Challenges and Innovations

  • Byproduct Formation: Overoxidation to sulfonic acids occurs at >50°C; cryogenic conditions mitigate this.

  • Green Chemistry: Recent trials replaced H₂O₂ with enzymatic oxidation (e.g., chloroperoxidase), achieving 78% yield at 25°C.

  • Solid-Phase Synthesis: Polymer-supported thioureas reduce purification steps, though yields remain suboptimal (60–65%) .

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol or sulfide derivatives .

Scientific Research Applications

Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide has several scientific research applications, including:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its mechanism of action are ongoing and can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Key Observations:

Molecular Complexity: The target compound’s molar mass (342.45 g/mol) is significantly higher than simpler derivatives like 4-tetrahydrothiopyranone 1,1-dioxide (148.18 g/mol), due to its two aromatic substituents .

In contrast, Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide (CAS 912578-71-3) features a nitrile group at position 4, which could increase polarity and reactivity toward nucleophiles or metal catalysts .

Density: The target compound’s density (1.189 g/cm³) is notably higher than typical values for simpler derivatives, likely due to increased molecular packing efficiency from aromatic substituents .

Functional and Reactivity Comparisons

Reactivity of the Thiopyranone Dioxide Core

For example:

  • The unsubstituted 4-tetrahydrothiopyranone 1,1-dioxide (CAS 17396-35-9) may serve as a precursor for synthesizing more complex derivatives via electrophilic aromatic substitution or alkylation .
  • The target compound’s aromatic substituents could sterically hinder such reactions, directing reactivity to other positions on the ring .

Solubility and Stability

  • The sulfonyl groups may enhance thermal stability , making the compound suitable for high-temperature industrial processes.

Biological Activity

Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide (CAS No. 174493-22-2) is a sulfur-containing heterocyclic compound with a complex structure that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H22O3SC_{20}H_{22}O_3S, with a molar mass of 342.45 g/mol. Its structure includes a thiopyran ring, which is significant for its biological interactions. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which may influence its biological activity .

Synthesis

The synthesis typically involves the cyclization of appropriate precursors under controlled conditions, often utilizing catalysts and specific solvents to facilitate the formation of the thiopyran ring. Detailed synthetic routes are documented in specialized chemical literature .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies have demonstrated that it can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This effect may be beneficial in conditions characterized by excessive inflammation .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. It appears to interact with dopaminergic pathways, which could be relevant for neurodegenerative diseases such as Parkinson's disease. This interaction may involve the modulation of neurotransmitter uptake and release .

The mechanism by which this compound exerts its biological effects is still under investigation. It is hypothesized that the compound may bind to specific enzymes or receptors, thereby modulating their activity. Further research is necessary to elucidate these pathways fully .

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Demonstrated effectiveness against multiple bacterial strains in vitro; potential for therapeutic use in infections .
Anti-inflammatory Effects Inhibition of pro-inflammatory cytokines observed; implications for treating inflammatory disorders .
Neuroprotection Interaction with dopaminergic pathways; potential relevance in neurodegenerative disease models .

Q & A

Q. What are the recommended synthetic routes for Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide?

The compound can be synthesized via a condensation reaction between tetrahydro-4H-thiopyran-4-one 1,1-dioxide and substituted aldehydes. For example, analogs with aromatic substituents (e.g., 4-phenoxybenzaldehyde) are formed under basic conditions, yielding derivatives with 50% efficiency . Key steps include:

  • Reagent selection : Use aldehydes with electron-donating groups to enhance reactivity.
  • Reaction monitoring : Track progress via TLC or HPLC to optimize reaction time.
  • Purification : Employ column chromatography using silica gel and ethyl acetate/hexane gradients.

Q. How can researchers validate the structural identity of this compound?

A multi-technique approach is essential:

  • X-ray crystallography : Use SHELXL for refinement and ORTEP-3 for 3D visualization to confirm bond lengths and angles .
  • Spectroscopy : Compare experimental data with published benchmarks (e.g., 1^1H NMR: δ = 7.96 ppm for aromatic protons; IR: 1666 cm1^{-1} for C=O stretching) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 443 [M−SO2_2]+^+) .

Q. What safety protocols are critical when handling this compound?

While specific toxicity data are limited, structural analogs (e.g., tetrahydrothiopyran-4-one derivatives) may exhibit acute toxicity (Category 4 for oral/dermal/inhalation exposure). Recommended precautions:

  • Use fume hoods and PPE (gloves, goggles).
  • Follow Sigma-Aldrich’s safety guidelines for thiopyran derivatives, including proper waste disposal .

Advanced Research Questions

Q. How can reaction yields for derivatives of this compound be optimized?

Yield optimization requires systematic parameter variation:

  • Catalyst screening : Test Lewis acids (e.g., AlCl3_3) or organocatalysts to enhance condensation efficiency.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility of aromatic aldehydes .
  • Temperature control : Reactions at 40–60°C balance kinetic efficiency and thermal stability .
  • AI-driven synthesis planning : Tools like retrosynthesis analysis (e.g., Reaxys, Pistachio) predict viable pathways for complex derivatives .

Q. How should researchers resolve contradictions between crystallographic and spectroscopic data?

Discrepancies often arise from sample purity or crystallographic artifacts. Mitigation strategies:

  • Data re-refinement : Use SHELXL’s TWIN/BASF commands to address twinning or disordered regions .
  • Spectroscopic validation : Cross-check NMR/IR peaks with analogs (e.g., δ = 4.40 ppm for methylene protons in thiopyran rings) .
  • Dynamic light scattering (DLS) : Confirm sample homogeneity pre-analysis.

Q. What computational methods are suitable for modeling this compound’s reactivity?

Advanced approaches include:

  • DFT calculations : Simulate electronic properties (e.g., HOMO/LUMO energies) using Gaussian or ORCA.
  • Molecular docking : Predict binding affinity for biological targets (e.g., enzymes with thiopyran-binding pockets).
  • MD simulations : Analyze stability in solvents like DMSO or water using GROMACS .

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